

# TP-238: A Chemical Probe for CECR2/BPTF Bromodomains

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## Compound of Interest

Compound Name: TP-238

Cat. No.: B1193851

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**TP-238** has been identified as a chemical probe targeting the bromodomains of CECR2 (Cat Eye Syndrome Chromosome Region 2) and BPTF (Bromodomain PHD finger Transcription Factor).[1] BPTF is a core component of the NURF (Nucleosome Remodeling Factor) complex, which is essential for neural development, hematopoiesis, and is implicated in c-MYC-driven cancers.[1]

## Quantitative Data for TP-238

Parameter	Target	Value	Assay
Biochemical IC50	CECR2	30 nM	AlphaScreen
Biochemical IC50	BPTF	350 nM	AlphaScreen
Cellular EC50	CECR2	200-300 nM	NanoBRET™
Cellular EC50	BPTF	200-300 nM	NanoBRET™
Off-target IC50	BRD9	1.4 μM	-

A negative control, TP-422, is available and is inactive against BPTF and CECR2.[1]

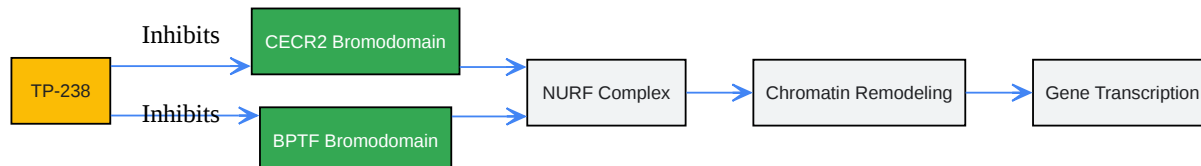
## Experimental Protocols

Isothermal Titration Calorimetry (ITC)

A common method to confirm binding affinity is Isothermal Titration Calorimetry (ITC). For **TP-238**, a typical protocol would involve the following steps:

- Prepare a 50 mM stock solution of **TP-238** and dilute it to a final concentration of 10  $\mu$ M in the ITC cell buffer.[1]
- The protein of interest (CECR2 or BPTF) is placed in the syringe.
- An initial injection of 2  $\mu$ l is followed by 30 identical injections of 6  $\mu$ l.[1]
- Heats of dilution are measured in separate experiments and subtracted from the titration data.[1]
- Thermodynamic parameters ( $\Delta G$ ,  $\Delta H$ , and  $\Delta S$ ) are calculated using the equation:  $\Delta G = \Delta H - T\Delta S = -RT\ln KB$ , assuming a single binding site model.[1]

## Visualization of TP-238's Target Interaction



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Caption: **TP-238** inhibits the CECR2 and BPTF bromodomains.

## TP-064: A Potent and Selective Chemical Probe for PRMT4 (CARM1)

TP-064 is a highly potent, selective, and cell-active small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[2][3] PRMT4 is a Type I PRMT that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates, playing a significant role in transcriptional regulation and various cellular processes.[4][5] Dysregulation of PRMT4 has been implicated in several cancers, including multiple myeloma.[2][3]

## Quantitative Data for TP-064

Parameter	Value	Target/Substrate	Assay
Biochemical Activity			
IC50	< 10 nM	PRMT4	Methyltransferase Assay
Kd	7.1 ± 1.8 nM	PRMT4 (in presence of SAM)	Surface Plasmon Resonance (SPR)
Cellular Activity			
IC50	43 ± 10 nM	MED12 (Mediator complex subunit 12)	Cellular Methylation Assay
IC50	340 ± 30 nM	BAF155 (BRG1-associated factor 155)	Cellular Methylation Assay

A negative control, TP-064N, is also available for use in cellular studies.[\[2\]](#)

## Experimental Protocols

### PRMT4 Methyltransferase Inhibition Assay

This assay is used to determine the IC50 of inhibitors against PRMT4 activity.

- The reaction mixture contains PRMT4 enzyme, a histone H3 peptide substrate, and S-[methyl-<sup>3</sup>H]adenosyl-L-methionine ([<sup>3</sup>H]-SAM) as the methyl donor.
- TP-064 is added at varying concentrations.
- The reaction is incubated to allow for the methylation of the histone substrate.
- The reaction is stopped, and the radiolabeled methylated peptide is captured on a filter.
- The amount of radioactivity is measured using a scintillation counter to determine the extent of inhibition.

### Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR analysis is used to determine the binding affinity and kinetics ( $K_d$ ,  $k_{on}$ ,  $k_{off}$ ) of TP-064 to PRMT4.

- PRMT4 is immobilized on a sensor chip.
- TP-064, in the presence of S-adenosyl methionine (SAM), is flowed over the chip at various concentrations.[6]
- The binding and dissociation of TP-064 to PRMT4 is monitored in real-time by detecting changes in the refractive index at the sensor surface.
- The resulting sensorgrams are fitted to a 1:1 binding model to calculate the kinetic parameters.[6]

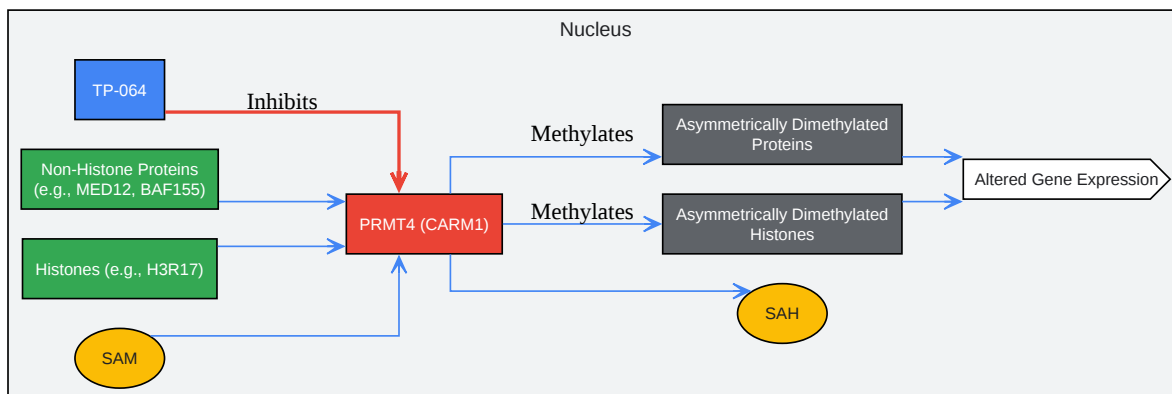
#### Cellular Pharmacodynamic Biomarker Assay

This assay measures the ability of TP-064 to inhibit the methylation of endogenous PRMT4 substrates in cells.

- Cells (e.g., multiple myeloma cell lines) are treated with varying concentrations of TP-064 for a specified time (e.g., 72 hours).[7]
- Cell lysates are prepared and subjected to immunoprecipitation using antibodies specific for PRMT4 substrates like MED12 or BAF155.
- The immunoprecipitated proteins are then analyzed by Western blotting using an antibody that specifically recognizes asymmetrically dimethylated arginine (ADMA).
- The reduction in the ADMA signal indicates the inhibition of PRMT4 activity in the cells.

## Visualizations

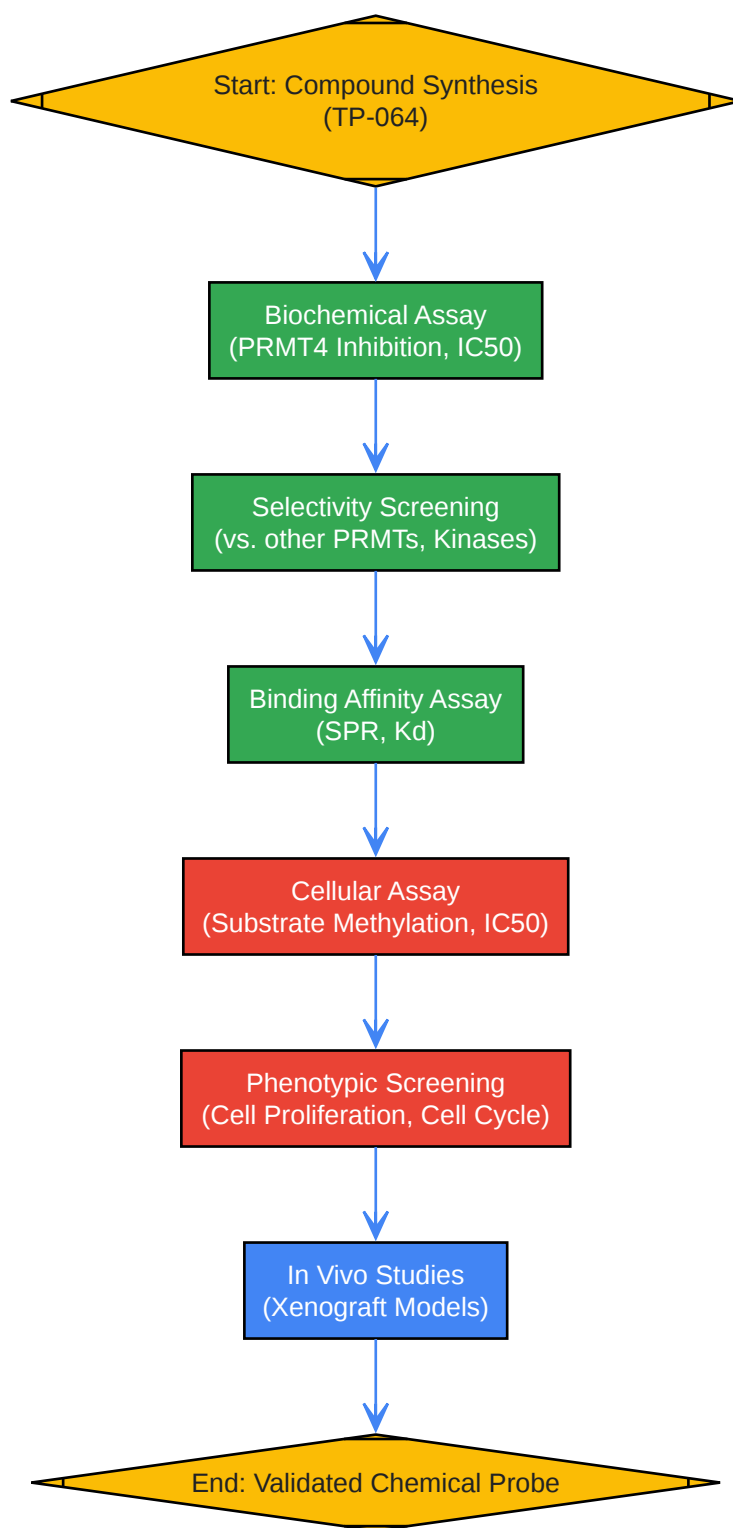
#### Signaling Pathway of PRMT4 and Inhibition by TP-064



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Caption: TP-064 inhibits PRMT4-mediated arginine methylation.

Experimental Workflow for TP-064 Evaluation



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Caption: Workflow for the validation of an epigenetic probe.

Conclusion

**TP-238** and TP-064 are valuable chemical probes that enable the investigation of distinct epigenetic regulatory mechanisms. **TP-238** provides a tool to study the function of CECR2 and BPTF bromodomains in chromatin remodeling. In contrast, TP-064 is a highly characterized inhibitor of PRMT4, offering a means to explore the roles of arginine methylation in gene regulation and disease, particularly in the context of cancer. The detailed data and protocols provided in this guide are intended to facilitate the effective use of these probes by researchers in the field of epigenetics and drug discovery.

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